
C20H15ClF3N3O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C20H15ClF3N3O2 is a complex organic molecule that contains carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C20H15ClF3N3O2 typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule with the elimination of a small molecule, such as water. Condensation reactions are often used to form the core structure of the compound.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in the oxidation state of the atoms involved. Oxidation and reduction reactions are used to introduce or modify functional groups in the compound.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Common industrial methods include:
Batch Reactors: These reactors are used for small to medium-scale production and involve the sequential addition of reactants and reagents, followed by the isolation and purification of the product.
Continuous Flow Reactors: These reactors are used for large-scale production and involve the continuous flow of reactants and reagents through a reaction chamber, allowing for the continuous production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
C20H15ClF3N3O2: undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Addition Reactions: These reactions involve the addition of atoms or groups to a molecule, typically across a double or triple bond.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of This compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as hydroxide ions (OH-) and amines (NH2R).
Electrophiles: Such as alkyl halides (R-X) and acyl chlorides (R-COCl).
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. Common products include:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Addition Products: Formed through addition reactions.
Applications De Recherche Scientifique
C20H15ClF3N3O2: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of C20H15ClF3N3O2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to changes in cellular signaling and function.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.
DNA Intercalation: Intercalating into DNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
C20H15ClF3N3O2: can be compared with other similar compounds based on its structure and properties. Similar compounds include:
C20H15ClF3N3O3: A compound with an additional oxygen atom, which may have different chemical and biological properties.
C20H15ClF3N3O4: A compound with two additional oxygen atoms, which may have different reactivity and applications.
C20H15ClF3N3O5: A compound with three additional oxygen atoms, which may have unique properties and uses.
The uniqueness of This compound lies in its specific combination of functional groups and atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H15ClF3N3O2 |
|---|---|
Poids moléculaire |
421.8 g/mol |
Nom IUPAC |
2-chloro-N-[5-oxo-2-phenyl-1-prop-2-enyl-4-(trifluoromethyl)imidazol-4-yl]benzamide |
InChI |
InChI=1S/C20H15ClF3N3O2/c1-2-12-27-16(13-8-4-3-5-9-13)25-19(18(27)29,20(22,23)24)26-17(28)14-10-6-7-11-15(14)21/h2-11H,1,12H2,(H,26,28) |
Clé InChI |
CERRYZNFCOZWAY-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=NC(C1=O)(C(F)(F)F)NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B12635233.png)
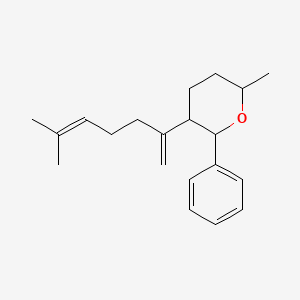
![3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635245.png)
![(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[2-(3,4-dimethoxyphenyl)ethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635258.png)
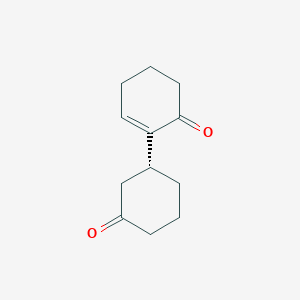
![1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
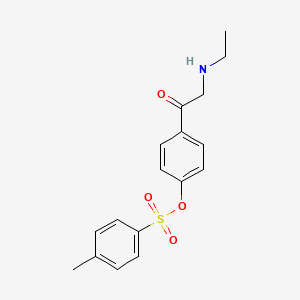

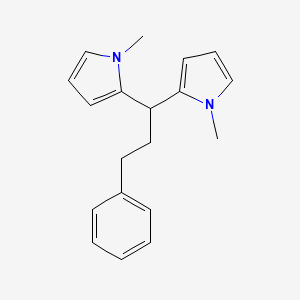

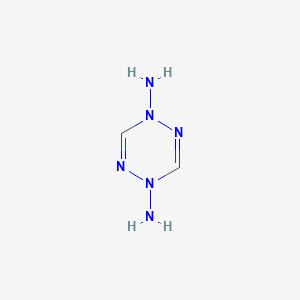
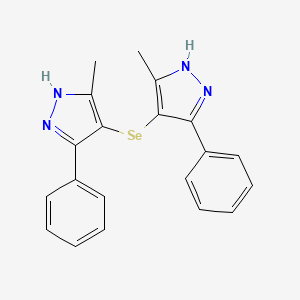
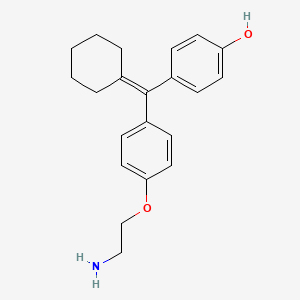
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12635305.png)
